3-(Trifluoromethoxy)-D-phenylalanine
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Overview
Description
3-(Trifluoromethoxy)-D-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring of D-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyl triflate or trifluoromethyl iodide in the presence of a base . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)-D-phenylalanine may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency . The use of advanced fluorinating agents and catalysts can further enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)-D-phenylalanine can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the phenyl ring or the trifluoromethoxy group, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Trifluoromethoxy)-D-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Trifluoromethoxy)-D-phenylalanine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins . This can lead to improved binding affinity and selectivity for target enzymes or receptors, thereby modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
3-(Trifluoromethyl)-D-phenylalanine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)-D-phenylalanine: The trifluoromethoxy group is attached at the para position on the phenyl ring.
3-(Trifluoromethoxy)-L-phenylalanine: The L-isomer of the compound, which may exhibit different biological activity due to stereochemistry.
Uniqueness: 3-(Trifluoromethoxy)-D-phenylalanine is unique due to the specific positioning of the trifluoromethoxy group and its D-configuration, which can result in distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONQVYUGGCUHI-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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